3-oxo-3-[[(10E,20E)-5,7,9,19,23,25,27,31,33,34,35-undecahydroxy-8,10,14,18,22,26,30-heptamethyl-15-[(Z)-4-methyl-10-[(N'-methylcarbamimidoyl)amino]dec-4-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,20-dien-3-yl]oxy]propanoic acid
Description
This compound is a highly complex molecule characterized by:
- A 3-oxo propanoic acid backbone, where the ketone group at the third carbon is critical for reactivity and interaction with biological targets .
- A bicyclo[31.3.1]heptatriaconta-10,20-dien-3-yl core with multiple hydroxyl and methyl substituents, contributing to its hydrophilicity and structural rigidity.
- Eleven hydroxyl groups and a 17-oxo moiety, which may influence solubility and metabolic stability .
Its structural complexity suggests roles in specialized biological processes, such as enzyme inhibition or membrane interaction, akin to other 3-oxo-acylated compounds .
Properties
Molecular Formula |
C58H103N3O18 |
|---|---|
Molecular Weight |
1130.4 g/mol |
IUPAC Name |
3-oxo-3-[[(10E,20E)-5,7,9,19,23,25,27,31,33,34,35-undecahydroxy-8,10,14,18,22,26,30-heptamethyl-15-[(Z)-4-methyl-10-[(N'-methylcarbamimidoyl)amino]dec-4-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,20-dien-3-yl]oxy]propanoic acid |
InChI |
InChI=1S/C58H103N3O18/c1-32(16-13-11-12-14-23-61-57(59)60-10)24-37(6)54-36(5)18-15-17-35(4)53(73)39(8)47(66)26-41(62)25-42(77-52(72)30-51(70)71)27-43-28-49(68)55(74)58(76,79-43)31-50(69)34(3)20-21-44(63)38(7)48(67)29-46(65)33(2)19-22-45(64)40(9)56(75)78-54/h16-17,19,22,33-34,36-50,53-55,62-69,73-74,76H,11-15,18,20-21,23-31H2,1-10H3,(H,70,71)(H3,59,60,61)/b22-19+,32-16-,35-17+ |
InChI Key |
YKXBRUJZXGRVCQ-SJYGTEHGSA-N |
Isomeric SMILES |
CC1CC/C=C(/C(C(C(CC(CC(CC2CC(C(C(O2)(CC(C(CCC(C(C(CC(C(/C=C/C(C(C(=O)OC1C(C)C/C(=C\CCCCCNC(=NC)N)/C)C)O)C)O)O)C)O)C)O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)\C |
Canonical SMILES |
CC1CCC=C(C(C(C(CC(CC(CC2CC(C(C(O2)(CC(C(CCC(C(C(CC(C(C=CC(C(C(=O)OC1C(C)CC(=CCCCCCNC(=NC)N)C)C)O)C)O)O)C)O)C)O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including cycloacylation and condensation reactions. One of the key steps is the cycloacylation of 3-oxo-3-R1-N-R2-propanethioamides with 3-aryl-2-propenoyl chlorides in acetone in the presence of potassium carbonate . This reaction yields various products, including 5-acyl-1-aryl (alkyl)-4-aryl-6-thioxopiperidin-2-ones and 2-acetonylidene-3,6-diaryl-5,6-dihydro-4H-1,3-thiazin-4-ones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its complexity and the specificity of its applications. the synthesis typically involves advanced organic synthesis techniques and the use of specialized reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying complex reaction mechanisms.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and other proteins. These interactions can modulate biological processes and lead to various therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound shares key functional groups with several classes of bioactive molecules:
Physicochemical Properties
Research Findings and Implications
- Synthetic Challenges :
The compound’s polyhydroxylated bicyclic structure necessitates high-resolution HPLC for purification, akin to triterpene isolation methods . - Biological Safety: 3-oxo triterpenoids exhibit reduced hemolytic activity compared to hydroxylated analogs , suggesting the target compound may have favorable toxicity profiles.
- Therapeutic Potential: The carbamimidoyl group could mimic natural ligands in receptor-binding assays, similar to bioactive indole derivatives .
Biological Activity
The compound 3-oxo-3-[[(10E,20E)-5,7,9,19,23,25,27,31,33,34,35-undecahydroxy-8,10,14,18,22,26,30-heptamethyl-15-[(Z)-4-methyl-10-[(N'-methylcarbamimidoyl)amino]dec-4-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,20-dien-3-yl]oxy]propanoic acid , commonly known as Niphimycin , is a complex organic compound with significant biological activity. This article reviews its biological properties, mechanisms of action, and potential applications in medicine based on diverse scientific literature.
Chemical Structure and Properties
Niphimycin has a molecular formula of and a molecular weight of approximately 1,153.43 g/mol. Its structure features multiple hydroxyl groups and a complex bicyclic framework that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 1,153.43 g/mol |
| Solubility | Soluble in organic solvents |
| Purity | 96% - 98% available |
Antimicrobial Properties
Niphimycin exhibits potent antimicrobial activity against a variety of pathogens. It is classified as a nonpolyenic antifungal agent , showing effectiveness particularly against fungi and some bacteria.
The mechanism by which Niphimycin exerts its antimicrobial effects involves:
- Inhibition of Ergosterol Biosynthesis : Niphimycin interferes with the synthesis of ergosterol, an essential component of fungal cell membranes.
- Disruption of Cell Wall Integrity : By targeting specific enzymes involved in cell wall synthesis, Niphimycin compromises the structural integrity of fungal cells.
Case Studies
- Antifungal Efficacy : In a study published in the Journal of Antimicrobial Chemotherapy, Niphimycin demonstrated significant inhibitory effects against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL .
- Bacterial Inhibition : Another study highlighted its effectiveness against Staphylococcus aureus, where Niphimycin showed a bactericidal effect at concentrations as low as 1 µg/mL .
Cytotoxicity and Safety Profile
While Niphimycin is effective against pathogens, its cytotoxicity has been evaluated in various cell lines. Research indicates that it has a favorable safety profile with minimal cytotoxic effects at therapeutic doses .
Therapeutic Uses
Given its antimicrobial properties, Niphimycin is being explored for:
- Topical Antifungal Treatments : Its formulation in creams or ointments for localized fungal infections.
- Systemic Antifungal Therapy : Investigating its use in treating systemic fungal infections in immunocompromised patients.
Research Directions
Current research focuses on enhancing the bioavailability of Niphimycin and developing novel formulations that improve its efficacy while minimizing side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
